Phenol, 2-iodo-6-methoxy-4-methyl-

Analytical Chemistry Quality Control Synthetic Chemistry

Researchers often face poor regioselectivity and low yields with simple iodophenols in cross-coupling. Phenol, 2-iodo-6-methoxy-4-methyl- (CAS 111726-48-8) solves this with its unique ortho-iodo/ortho-methoxy substitution, which electronically activates the C-I bond while providing steric control. - Enhanced oxidative addition: The ortho-methoxy group accelerates Pd insertion, improving coupling yields vs. unsubstituted 2-iodophenol. - Regioselective synthesis: The para-methyl group locks the scaffold, enabling controlled biaryl and benzofuran formation critical for pharma intermediate production. - Verified identity: GC-MS spectral data available for lot-specific quality assurance, reducing risk of late-stage synthetic failures.

Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
CAS No. 111726-48-8
Cat. No. B3045672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-iodo-6-methoxy-4-methyl-
CAS111726-48-8
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)I)O)OC
InChIInChI=1S/C8H9IO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3
InChIKeyKUQFWOYYOXOWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-6-methoxy-4-methylphenol Overview


Phenol, 2-iodo-6-methoxy-4-methyl- (CAS 111726-48-8) is an organic compound belonging to the class of iodophenols, characterized by a phenol core substituted with an iodine atom at the ortho position, a methoxy group at the other ortho position, and a methyl group at the para position. Its unique substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly as an iodoarene precursor for transition-metal-catalyzed cross-coupling reactions [1]. Analytical characterization, including GC-MS data, is available in spectral databases, confirming its identity and purity [2].

1
Iodoarene precursor for Pd-catalyzed cross-coupling workflows
2
Ortho-methoxy / ortho-iodo substitution pattern for regioselective synthesis
3
GC-MS-verifiable identity supports procurement quality control

Why 2-Iodo-6-methoxy-4-methylphenol Substitution Fails


The specific substitution pattern of Phenol, 2-iodo-6-methoxy-4-methyl- (CAS 111726-48-8) cannot be replicated by simpler or more common iodophenols. The combination of an ortho-iodo substituent with an ortho-methoxy group creates a unique steric and electronic environment around the reactive C-I bond, which is further modulated by the para-methyl group [1]. This precise arrangement is critical for controlling regioselectivity in cross-coupling and cyclization reactions. For instance, the presence of the ortho-methoxy group can influence the rate of oxidative addition and the stability of palladium intermediates in Suzuki-Miyaura couplings compared to unsubstituted 2-iodophenol [2]. Therefore, substituting this specific compound with a different halogenated phenol would likely lead to different reaction outcomes, lower yields, or the formation of undesired regioisomers, making it a non-interchangeable building block in complex synthetic sequences.

Steric Ortho-methoxy group modulates oxidative addition; simpler 2-iodophenol may alter Pd-intermediate stability and reaction rate
Regiochemical Substitution pattern directs coupling selectivity; different halogenated phenols may shift regioisomer outcome
Identity GC-MS fingerprint is compound-specific; unverified analogs risk procurement misidentification

Quantitative Evidence for 2-Iodo-6-methoxy-4-methylphenol


GC-MS Identity and Purity Signature

The compound's unique molecular identity is confirmed by a distinct Gas Chromatography-Mass Spectrometry (GC-MS) spectrum. This provides a verifiable, quantitative fingerprint for procurement and quality control, ensuring that the correct regioisomer is obtained and that purity meets research requirements [1]. In contrast, a generic or incorrectly substituted phenol would exhibit a different retention time and mass fragmentation pattern.

GC-MS Identity Signature
Head-to-head
Molecular ion m/z 264 vs 2-iodophenol m/z 220; distinct fragmentation pattern attributable to ortho-methoxy and para-methyl groups
Supports unambiguous identity verification upon receipt
EI-MS coupled with GC; SpectraBase reference data
Analytical Chemistry Quality Control Synthetic Chemistry

Ortho-Methoxy Directed Oxidative Addition in Cross-Coupling

The presence of an ortho-methoxy group adjacent to the iodine atom is known to facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. This class-level inference is supported by literature demonstrating that electron-donating ortho-substituents on aryl iodides can stabilize the transition state, leading to faster reaction rates compared to unsubstituted aryl iodides [1][2]. This translates to potentially higher yields and milder reaction conditions when using Phenol, 2-iodo-6-methoxy-4-methyl- as a substrate.

Oxidative Addition Rate
Class-level
Reported rate enhancement of 2-10x for ortho-substituted aryl iodides with electron-donating groups vs unsubstituted analogs (class-level inference)
May support milder cross-coupling conditions
Direct compound-specific kinetic data to verify; review for target reaction
Organic Synthesis Cross-Coupling Catalysis

Catalog Availability from Chemical Suppliers

Phenol, 2-iodo-6-methoxy-4-methyl- (CAS 111726-48-8) is available for purchase from specialty chemical suppliers such as VWR, with catalog numbers and specific quantities listed for research use [1]. This direct availability contrasts with many niche halogenated phenols that may require custom synthesis, reducing lead times and procurement complexity. The listed catalog entries provide a verifiable source for obtaining the compound in quantities suitable for laboratory-scale experiments.

Catalog Availability
Data to verify
Listed catalog item at VWR: 77383-316 (25G) and 77335-244 (500MG)
Supports direct procurement without custom synthesis
Supplier listing; verify current stock and lot availability
Procurement Chemical Sourcing Laboratory Supplies

Key Applications of 2-Iodo-6-methoxy-4-methylphenol


Cross-Coupling Substrate for Medicinal Chemistry

The compound's unique ortho-iodo and ortho-methoxy substitution pattern makes it an excellent substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. The enhanced reactivity of the aryl iodide bond due to the adjacent methoxy group can lead to higher yields and cleaner reaction profiles compared to unsubstituted aryl iodides [2][3]. This is particularly valuable in the synthesis of biaryl motifs common in pharmaceutical agents, where regioselective functionalization is critical. The verifiable GC-MS signature ensures the correct building block is used, minimizing the risk of costly late-stage failures [4].

Benzofuran and Dihydrobenzofuran Precursor

The compound's structure, with an iodine atom ortho to a phenolic hydroxyl group, positions it as a potential precursor for intramolecular cyclization reactions to form benzofuran rings [1]. The ortho-methoxy group can direct and stabilize key intermediates during lithium-iodine exchange or radical cyclization processes, enabling the synthesis of complex heterocyclic scaffolds found in numerous natural products and drug candidates [2]. This application leverages the specific substitution pattern to achieve regiocontrol that would be difficult with simpler halogenated phenols.

Reference Standard for Analytical Method Development

The well-defined GC-MS spectrum available in spectral databases allows this compound to serve as a reference standard for method development and quality control of synthetic routes [1]. Its unique mass spectral fingerprint enables accurate identification and quantification in reaction mixtures, ensuring process consistency and purity assessment. This is a critical application for laboratories focused on synthesizing or characterizing related halogenated phenolic compounds.

Steric and Electronic Effects in Cross-Coupling

The compound's specific substitution pattern offers a model system for studying the influence of ortho-substituents on the kinetics and mechanism of palladium-catalyzed cross-coupling reactions [1][2]. By comparing its reactivity to that of 2-iodophenol or 2-iodo-4-methylphenol, researchers can gain quantitative insights into the interplay between steric hindrance and electronic activation at the reactive C-I bond. Such studies are fundamental for advancing catalyst design and synthetic methodology.

Application
Selection Property
Validation Focus
Cross-Coupling for Medicinal Chemistry
Ortho-substitution pattern
Oxidative addition efficiency under target conditions
Benzofuran / Heterocycle Precursor
Ortho-iodophenol scaffold
Intramolecular cyclization regiocontrol
Analytical Reference Standard
Distinct GC-MS fingerprint
Identity confirmation and purity assessment protocol
Steric/Electronic Effect Studies
Steric and electronic modulation at C-I bond
Kinetic profile vs unsubstituted iodoarenes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenol, 2-iodo-6-methoxy-4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.